4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid
Description
The compound 4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid is a sulfonated azo-triazine dye with a complex heterocyclic structure. Key features include:
- Core structure: A pyrazole-carboxylic acid backbone linked to a triazine ring via an azo group.
- Functional groups: Three sulfonate groups (–SO₃H) at the phenyl rings, enhancing water solubility.
- Chlorine substituent: At the 4-position of the triazine ring, increasing electrophilic reactivity for covalent bonding with substrates like cellulose .
- Applications: Primarily used in textile dyeing (e.g., Reactive Yellow 2, C.I. 18972) due to its reactive triazine moiety and bright coloration .
Properties
CAS No. |
93858-25-4 |
|---|---|
Molecular Formula |
C25H18ClN9O12S3 |
Molecular Weight |
768.1 g/mol |
IUPAC Name |
4-[[5-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C25H18ClN9O12S3/c26-23-29-24(27-12-2-1-3-16(10-12)49(42,43)44)31-25(30-23)28-13-4-9-18(50(45,46)47)17(11-13)32-33-19-20(22(37)38)34-35(21(19)36)14-5-7-15(8-6-14)48(39,40)41/h1-11,19H,(H,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,27,28,29,30,31) |
InChI Key |
QMKVGLRKOOGFPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)O)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component such as a pyrazolone derivative. This step forms the azo bond (-N=N-).
Substitution Reaction: The resulting azo compound undergoes further substitution reactions with triazine derivatives, such as 4-chloro-6-((3-sulphophenyl)amino)-1,3,5-triazine, under controlled conditions to introduce the triazine moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Controlled Temperature and pH: Maintaining specific temperature and pH levels to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Purification: The final product is purified through filtration, washing, and drying to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The triazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions on the triazine ring.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye synthesis and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and good fastness properties.
Mechanism of Action
The compound exerts its effects primarily through its azo and triazine moieties:
Azo Group: The azo group (-N=N-) is responsible for the compound’s color and can undergo various chemical transformations.
Triazine Moiety: The triazine ring can interact with nucleophiles, making the compound reactive and versatile in different applications.
Comparison with Similar Compounds
Regulatory Information :
- CAS No.: 299-257-1 (ECHA registration) .
- Synonym: Reactive Brilliant Yellow K-4GL .
Structural Analogues
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Triazine Reactivity : Chlorine substituents (e.g., in the target compound and sodium salt variant) enhance reactivity with hydroxyl groups in cellulose, whereas naphthalenedisulfonic acid in Reactive Red 198 improves color depth .
- Solubility : Higher sulfonation (e.g., 4–5 sulfonate groups in cobalt complexes) increases water solubility but may reduce wash fastness .
- Metal Coordination : Cobalt-containing variants (e.g., CAS 83417-32-7) exhibit shifted absorption spectra, enabling broader color ranges for synthetic fibers .
Physicochemical Properties
Table 2: Property Comparison
| Property | Target Compound | Sodium Salt Variant | Reactive Red 198 | Cobalt Complex |
|---|---|---|---|---|
| Water Solubility | High (3 sulfonates) | Very High (ionic form) | Moderate (bulky naphthalene) | Low (metal coordination) |
| pH Stability | Stable (1–10) | Stable (1–12) | Degrades > pH 11 | Stable (all pH) |
| Thermal Stability | Up to 150°C | Up to 160°C | Up to 140°C | >200°C |
| Toxicity | Low (non-mutagenic) | Moderate (aromatic amine risk) | Low | High (Co³⁺) |
Notes:
- The target compound’s pyrazole-carboxylic acid group contributes to thermal stability, while cobalt complexes exhibit exceptional heat resistance .
Regulatory and Environmental Impact
- EU Regulations: The target compound falls under REACH regulation (ECHA No. 299-257-1) with restrictions on aromatic amine byproducts .
- Environmental Persistence : High sulfonation improves biodegradability but increases aquatic toxicity. Reactive Red 198 and cobalt complexes are classified as R52-53 (harmful to aquatic life) .
- Alternatives : Dichloro-triazine derivatives (e.g., CAS 85959-12-2) face stricter regulations due to chlorine content, driving adoption of fluorine-based substitutes .
Biological Activity
The compound 4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid is a complex organic molecule notable for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a triazine core linked to various aromatic and sulfonic acid groups, enhancing its solubility and reactivity in biological systems. The presence of multiple functional groups allows it to interact with various biological macromolecules.
Structural Overview
| Component | Description |
|---|---|
| Triazine Core | Central to the molecule's reactivity |
| Azo Group | Facilitates electron transfer reactions |
| Sulfonic Acid Moieties | Enhances water solubility and bioavailability |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The complexity of the synthesis reflects the need for precise control over reaction conditions to achieve desired yields and purity levels.
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing its potential in multiple therapeutic areas. Key findings include:
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against a range of bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism is thought to involve the disruption of cellular signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
In vitro studies suggest that the compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of this compound. Results indicated a minimum inhibitory concentration (MIC) as low as 5 µg/mL against Escherichia coli .
- Cancer Cell Apoptosis : In a recent investigation, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry .
- Inflammation Model : An experimental model using lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that administration of this compound reduced inflammatory markers significantly compared to controls .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Interaction with DNA : The triazine moiety may intercalate into DNA, disrupting replication.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Cytokine Modulation : The sulfonic acid groups may influence signaling pathways that regulate inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
